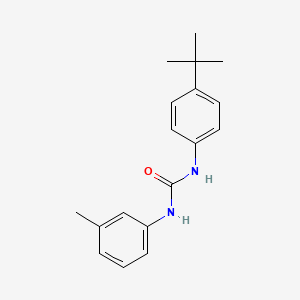![molecular formula C16H13N5O3S B5557573 [2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5557573.png)
[2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions starting from basic heterocyclic compounds. For example, 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol is prepared through a multi-step sequence from methyl nicotinate, which can then undergo further reactions with various aromatic aldehydes to yield a range of substituted triazole derivatives with potential antimicrobial and antitubercular activities (Dave et al., 2007).
Molecular Structure Analysis
The molecular structure of compounds within this family, including substituted 1,2,4-triazoles, is typically confirmed through spectroscopic methods such as infrared spectra, 1H NMR, and mass spectrometry. These analytical techniques are crucial for determining the chemical composition and structural integrity of the synthesized compounds (Xiao et al., 2014).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclo-condensation and reactions with formaldehyde and different aromatic amines, to yield a variety of derivatives. Such reactions often aim to enhance the biological activity of the compounds, for instance, their antimicrobial and antitubercular properties (Hunashal et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of these compounds can be influenced by their molecular structure. The introduction of different substituents on the triazole ring or the phenoxymethyl group can significantly alter these properties, affecting their potential applications in various fields.
Chemical Properties Analysis
The chemical properties, including acidity and reactivity, of 1,2,4-triazole derivatives are determined by their functional groups. For example, the presence and nature of substituents at specific positions on the triazole ring can influence the compound's acidity, as demonstrated by the determination of ionization constants for various 1,2,4-triazole derivatives. This, in turn, affects their biological activity and potential pharmaceutical applications (Kaplaushenko, 2014).
Scientific Research Applications
Synthesis and Antibacterial Activity
One significant area of research involves the synthesis of novel derivatives related to this compound and evaluating their antibacterial activities. Xiao et al. (2014) synthesized 5,5′-(pyridine-2,6-diyl)bis(4-arylideneamino-3-mercapto-1,2,4-triazole) derivatives and found some of these compounds exhibited good antibacterial activities against Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Ansari et al. (2014) investigated Schiff’s bases, including 3-mercapto-5 (pyridine-4-yl)-4H-1,2,4-triazole-4-yl)imino) methyl) phenol (SB-2), as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating significant inhibition performance (Ansari et al., 2014).
Antimicrobial and Anticancer Properties
Research also extends to evaluating the antimicrobial and potential anticancer properties of these compounds. Hunashal et al. (2012) synthesized 2-[4-(substituted benzylidenamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid derivatives, which showed significant antifungal activity against various strains (Hunashal et al., 2012). Additionally, Holla et al. (2002) prepared bis-phenoxyacetic acids and derived compounds, some of which demonstrated promising anticancer properties (Holla et al., 2002).
Urease Inhibitory Studies
Moreover, Fang et al. (2019) synthesized dinuclear cobalt and nickel complexes of a mercaptoacetic acid substituted 1,2,4-triazole ligand, showing strong urease inhibition activities, indicating potential for therapeutic applications (Fang et al., 2019).
properties
IUPAC Name |
2-[2-[(E)-(3-pyridin-4-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c22-14(23)10-24-13-4-2-1-3-12(13)9-18-21-15(19-20-16(21)25)11-5-7-17-8-6-11/h1-9H,10H2,(H,20,25)(H,22,23)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXVXFKGPWYHQT-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5557497.png)


![ethyl 1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxylate](/img/structure/B5557527.png)

![N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5557540.png)

![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)

![2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5557569.png)
![7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)


![N-[(3S*,4S*)-1-isopropyl-4-methoxy-3-pyrrolidinyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5557608.png)